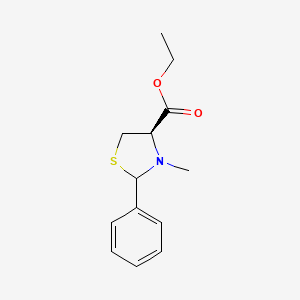![molecular formula C18H23ClO4SSi B14242519 Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate CAS No. 276244-65-6](/img/structure/B14242519.png)
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound consists of a diphenyl group, a trimethylsilyl group, and a sulfanium ion, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate typically involves the reaction of diphenyl sulfide with 3-(trimethylsilyl)prop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to obtain the perchlorate salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, influencing various biochemical pathways. The trimethylsilyl group enhances its stability and reactivity, making it a versatile compound for different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]sulfanium perchlorate: Similar structure but with a triple bond.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]selenium perchlorate: Selenium analog of the compound.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]tellurium perchlorate: Tellurium analog of the compound.
Uniqueness
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
276244-65-6 |
|---|---|
Molekularformel |
C18H23ClO4SSi |
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
diphenyl(3-trimethylsilylprop-2-enyl)sulfanium;perchlorate |
InChI |
InChI=1S/C18H23SSi.ClHO4/c1-20(2,3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MXZAGWOMWCBQPD-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C=CC[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


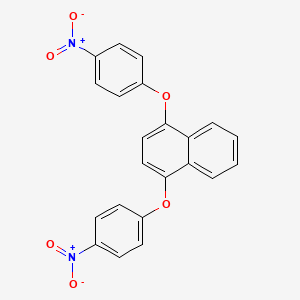


![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
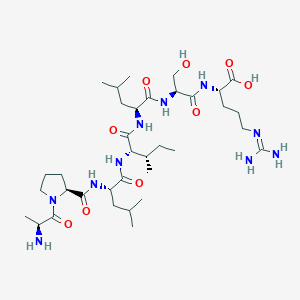
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
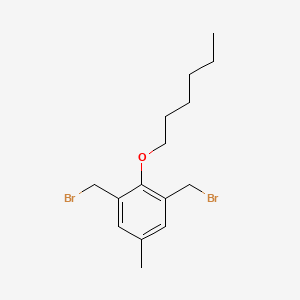
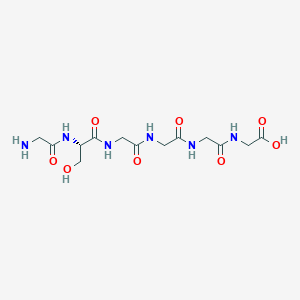
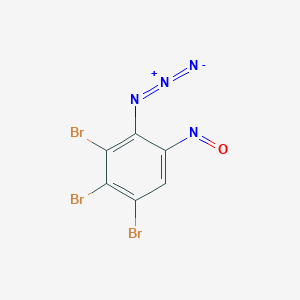
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
